REACTION_CXSMILES
|
Br[CH:2]1[CH:12](Br)[CH2:11][CH:5]2[O:6][C:7]([CH3:10])([CH3:9])[O:8][CH:4]2[CH2:3]1.C1CCN2C(=NCCC2)CC1>C1(C)C=CC=CC=1>[CH3:9][C:7]1([CH3:10])[O:6][CH:5]2[CH:11]=[CH:12][CH:2]=[CH:3][CH:4]2[O:8]1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 6 hours
|
Duration
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6 h
|
Type
|
FILTRATION
|
Details
|
After the reaction product had been filtrated
|
Type
|
ADDITION
|
Details
|
sodium hydrogen carbonate was added to the filtrate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over magnesium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2C(O1)C=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |